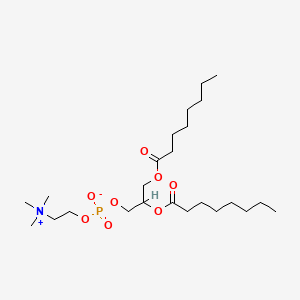

1,2-Octanoylphosphatidylcholine

Descripción

Overview of Phosphatidylcholine Diversity in Biological Systems

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are fundamental components of most eukaryotic cell membranes. Their structure consists of a hydrophilic head group, composed of a choline (B1196258) and a phosphate (B84403) group, and two hydrophobic fatty acid tails, all attached to a glycerol (B35011) backbone. This amphipathic nature is crucial for the formation of the lipid bilayer, the basic structure of all biological membranes.

The diversity of PCs in biological systems is vast and arises from the variation in the length and degree of saturation of the two fatty acid chains. These chains can be saturated, with no double bonds, or unsaturated, containing one or more double bonds. The presence of cis-double bonds introduces kinks in the hydrocarbon chains, making it more difficult for the lipids to pack together and thus increasing the fluidity of the membrane. nih.gov This structural variability allows cells to modulate membrane properties such as fluidity, thickness, and curvature, which are essential for various cellular functions, including the activity of membrane-bound proteins.

Rationale for Investigating Short-Chain Phosphatidylcholines in Research

While long-chain PCs are the primary constituents of biological membranes, their short-chain counterparts have become invaluable tools in lipid and membrane protein research. Unlike their long-chain relatives which form stable bilayers in aqueous solutions, short-chain PCs, such as 1,2-Octanoylphosphatidylcholine (B48101), have a higher water solubility and tend to form micelles. nih.gov This detergent-like property makes them ideal for solubilizing membrane proteins, allowing for their purification and structural or functional characterization in a more controlled environment. nih.gov

The key advantage of using short-chain PCs is their ability to mimic the native lipid environment of the protein more closely than traditional detergents. This often results in better preservation of the protein's native structure and function. nih.gov Furthermore, their well-defined chemical structure and physical properties allow for the creation of various model membrane systems, such as bicelles, which are instrumental in studying lipid-protein interactions and the structure of membrane-bound molecules.

Historical Context of this compound in Lipid Research

This compound, also referred to as 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) or DOPC, is a synthetic phospholipid that has been a subject of study in life sciences and medical technology. ontosight.ai Its structure, featuring a glycerol backbone, two octanoyl chains, and a phosphocholine (B91661) head group, gives it unique properties like enhanced fluidity and stability. ontosight.ai These characteristics have made it a valuable tool in the development of drug delivery systems, such as liposomes, for gene therapy and vaccine formulations. ontosight.ai Research has demonstrated its potential in targeting therapeutic agents to specific sites within the body. ontosight.ai

Propiedades

Número CAS |

41017-85-0 |

|---|---|

Fórmula molecular |

C24H48NO8P |

Peso molecular |

509.6 g/mol |

Nombre IUPAC |

2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |

Clave InChI |

YHIXRNNWDBPKPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |

SMILES canónico |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |

Otros números CAS |

111466-75-2 |

Sinónimos |

1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |

Origen del producto |

United States |

Synthetic Methodologies and Derivative Development for Research Applications

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high specificity of enzymes combined with the versatility of chemical reactions to produce complex molecules with high purity and stereospecificity. In the context of phosphatidylcholines, these approaches often mimic or utilize parts of natural biosynthetic pathways.

The primary route for phosphatidylcholine (PC) synthesis in eukaryotes is the Kennedy pathway, an enzymatic cascade. nih.gov This pathway begins with the phosphorylation of choline (B1196258), followed by its conversion to CDP-choline. Finally, a cholinephosphotransferase transfers the phosphocholine (B91661) headgroup to a diacylglycerol (DAG) backbone. nih.govmolbiolcell.org In yeast and humans, two main enzymes, CPT1 and CEPT1, catalyze this final step, with CPT1 being specific for PC synthesis. molbiolcell.org While this is a biological pathway, its components can be adapted for in vitro enzymatic synthesis of specific PCs like 1,2-dioctanoylphosphatidylcholine, provided the corresponding 1,2-dioctanoyl-sn-glycerol (B43705) is available as a substrate.

Another powerful chemoenzymatic tool is the use of phospholipase D (PLD). PLD catalyzes a transphosphatidylation reaction, where the choline headgroup of an existing phosphatidylcholine can be exchanged for a different primary alcohol. While often used to create other phospholipid classes, this enzymatic reaction can also be employed to introduce modified choline headgroups, thus generating novel derivatives from a parent 1,2-dioctanoylphosphatidylcholine molecule. nih.gov For instance, a similar strategy was used to convert 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) to its corresponding phosphatidylglycerol derivative using glycerol (B35011) and cabbage phospholipase D. nih.gov

| Enzyme Class | Reaction Type | Application in Phosphatidylcholine Synthesis |

| Cholinephosphotransferase | Phosphocholine transfer | Final step in the Kennedy pathway, attaching phosphocholine to diacylglycerol. nih.govmolbiolcell.org |

| Phospholipase D | Transphosphatidylation | Exchange of the choline headgroup with other alcohols to create derivatives. nih.gov |

| Choline Kinase | Phosphorylation | First step in the Kennedy pathway, phosphorylating choline. molbiolcell.org |

Chemical Synthesis Protocols

Purely chemical synthesis offers a robust and scalable method for producing 1,2-dioctanoylphosphatidylcholine. A prevalent strategy involves the acylation of a sn-glycero-3-phosphocholine (GPC) backbone.

A well-established method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). In this protocol, GPC is reacted with an excess of octanoic acid in the presence of DCC and DMAP. frontiersin.org A recent study detailed a similar synthesis for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), where GPC was first immobilized on silica (B1680970) gel to facilitate the reaction and subsequent purification. frontiersin.org The final product is typically purified using crystallization or column chromatography to remove by-products like dicyclohexylurea. frontiersin.org

An alternative approach starts with 1,2-dioctanoyl-sn-glycerol, which is then phosphitylated and oxidized before the addition of the choline headgroup. However, the acylation of GPC is often more direct. Another method involves starting from a suitable phosphatidic acid, which is then coupled with choline using a condensing agent like 2,4,6-triisopropylbenzenesulfonyl chloride, a technique shown to produce phosphatidylcholines in high yields. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Method |

| sn-Glycero-3-phosphocholine (GPC) | Octanoic Acid | DCC, DMAP | Steglich Esterification frontiersin.org |

| 1,2-Dioctanoyl-sn-phosphatidic acid | Choline Tetraphenylborate | 2,4,6-Triisopropylbenzenesulfonyl chloride | Condensation nih.gov |

Preparation of Labeled Analogues for Mechanistic Studies

To investigate metabolic pathways, enzyme mechanisms, and the biophysical behavior of lipids within membranes, isotopically labeled analogues of 1,2-dioctanoylphosphatidylcholine are indispensable. Labeling can be incorporated into the glycerol backbone, the fatty acid chains, or the phosphocholine headgroup.

A common strategy for labeling the glycerol backbone involves chemical synthesis starting from a simpler precursor. For example, a method used for synthesizing a tritiated ([³H]) version of a related phospholipid involved the oxidation of the primary alcohol on a 1,2-diacyl-sn-glycerol to an aldehyde, followed by reduction using a radiolabeled reducing agent like tritiated sodium borohydride (B1222165) (NaB³H₄). nih.gov This re-introduces the alcohol with a tritium (B154650) label, and the resulting labeled diacylglycerol can then be converted to the corresponding phosphatidylcholine. nih.gov

Alternatively, labels can be introduced through the starting materials. Using [¹⁴C]-labeled or [³H]-labeled choline in a chemoenzymatic or chemical synthesis can produce a headgroup-labeled phospholipid. nih.gov Similarly, employing [¹⁴C]- or [¹³C]-labeled octanoic acid during the acylation of GPC results in a molecule with labeled acyl chains. These labeled analogues are crucial for tracking the molecule's fate in cellular systems or for analysis by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Isotopic Label | Position in Molecule | Typical Research Application |

| Tritium (³H) | Glycerol backbone, Acyl chains | Radio-tracing in metabolic studies, ligand binding assays. nih.gov |

| Carbon-14 (¹⁴C) | Acyl chains, Choline headgroup | Tracing metabolic fate and flux analysis. nih.gov |

| Carbon-13 (¹³C) | Acyl chains, Glycerol backbone | NMR-based structural and dynamic studies. |

| Deuterium (B1214612) (²H) | Acyl chains | Neutron scattering, solid-state NMR for membrane structure. |

| Nitrogen-15 (¹⁵N) | Choline headgroup | NMR studies of headgroup dynamics and interactions. |

Generation of Structurally Modified 1,2-Octanoylphosphatidylcholine (B48101) Derivatives

Modifying the chemical structure of 1,2-dioctanoylphosphatidylcholine allows researchers to probe structure-function relationships and develop new molecular tools. These modifications can be made to the acyl chains, the glycerol backbone, or the phosphate (B84403) headgroup.

A significant example is the synthesis of thiophosphate analogues. Dioctanoylthiophosphatidylcholine, a racemic analogue where a non-bridging oxygen atom on the phosphate group is replaced by a sulfur atom, has been synthesized. nih.gov This modification renders the molecule a useful substrate for certain phospholipase C enzymes, as the resulting thiol product can be easily detected using chromogenic agents like 5,5'-dithiobis(2-nitro-benzoic acid). nih.gov The synthesis was achieved by reacting 1,2-dioctanoyl-glycerol with thiophosphoryl chloride, followed by reaction with choline tosylate.

Other structural modifications include altering the length or nature of the fatty acyl chains. While the octanoyl (C8) chains are defining, synthesizing variants with different chain lengths (e.g., C6, C10) or with functional groups (e.g., fluorescent tags, photo-activatable groups) on the chains allows for detailed studies of membrane dynamics and lipid-protein interactions. Research on other phospholipids (B1166683) has demonstrated the synthesis of derivatives containing monoterpene acids, such as geranic and citronellic acids, in place of standard fatty acids, creating molecules with novel biological activities like antiproliferative effects. researchgate.net This principle can be applied to the 1,2-dioctanoylphosphatidylcholine scaffold to generate new research probes.

| Modification Type | Example Derivative | Purpose of Modification |

| Phosphate Group | Dioctanoylthiophosphatidylcholine | Creates a chromogenic substrate for phospholipase C assays. nih.gov |

| Acyl Chains | 1-Geranoyl-2-citronelloyl-sn-glycero-3-phosphocholine | To introduce new biological activities (e.g., antiproliferative). researchgate.net |

| Headgroup | Phosphatidylethanolamine (B1630911) analogue | To study the role of the headgroup in membrane structure and protein binding. |

| Backbone | Ether-linked analogue | To create non-hydrolyzable analogues resistant to phospholipases. |

Biochemical Interactions and Enzymatic Transformations

Substrate Specificity and Hydrolysis by Phospholipase Enzymes

1,2-Octanoylphosphatidylcholine (B48101), a short-chain phospholipid, serves as a substrate for various phospholipase enzymes, which are crucial for its metabolism and the generation of signaling molecules. The specificity and rate of hydrolysis are influenced by the enzyme type, the physical state of the substrate, and the presence of other lipids.

Interactions with Phospholipase A1 (PLA1)

Phospholipase A1 (PLA1) enzymes catalyze the hydrolysis of the fatty acid from the sn-1 position of glycerophospholipids. mdpi.comnih.gov The substrate specificity of PLA1 can be influenced by the headgroup of the phospholipid. For instance, studies on rat liver PLA1 have shown that the maximal velocity (Vmax) of hydrolysis follows the order: phosphatidic acid > phosphatidylethanolamine (B1630911) > phosphatidylcholine > phosphatidylserine (B164497). nih.gov This indicates that while this compound is a substrate for PLA1, other phospholipids (B1166683) may be hydrolyzed more efficiently. The binding of the enzyme to the substrate in the interface, reflected by the Michaelis constant (Km), is lowest for phosphatidylcholine, suggesting a high affinity. nih.gov However, phosphatidylcholine can inhibit the hydrolysis of phosphatidylethanolamine, indicating competitive interactions at the active site. nih.gov

Interactions with Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes specifically hydrolyze the fatty acid at the sn-2 position of glycerophospholipids. nih.gov This reaction is a critical step in the mobilization of polyunsaturated fatty acids like arachidonic acid for the synthesis of eicosanoids and other lipid mediators. nih.gov The activity of PLA2 is often dependent on the physical state of the phospholipid substrate. For example, the hydrolysis of dimyristoylphosphatidylcholine (B1235183) by pig pancreatic PLA2 exhibits a latency phase, which can be reduced by the addition of lysophosphatidylcholine (B164491), suggesting that alterations in membrane structure can enhance enzyme activity. uu.nl

Interactions with Phospholipase C (PLC)

Phospholipase C (PLC) enzymes hydrolyze the phosphodiester bond between the glycerol (B35011) backbone and the phosphate (B84403) group, generating diacylglycerol (DAG) and a phosphorylated headgroup. nih.gov The phosphatidylcholine-preferring PLC from Bacillus cereus can hydrolyze various 1,2-diacyl derivatives of phosphatidylcholine, with the rate being dependent on the acyl chain length. nih.gov Substrates with longer acyl chains (eight or more carbons), which form micelles in aqueous solutions, are hydrolyzed more rapidly. nih.gov The catalytic efficiency for the hydrolysis of short-chain phosphatidylcholines decreases as the side chains become shorter, primarily due to an increase in the Michaelis constant (Km), suggesting that hydrophobic interactions play a significant role in substrate binding and catalysis. nih.gov

Interactions with Phospholipase D (PLD)

Phospholipase D (PLD) catalyzes the hydrolysis of the terminal phosphodiester bond of phospholipids, releasing phosphatidic acid (PA) and the choline (B1196258) headgroup. wikipedia.org Brain microsomal PLD shows a preference for hydrolyzing phosphatidylcholine over other phospholipids like phosphatidylethanolamine and phosphatidylserine. nih.gov The activity of PLD can be influenced by various factors, including the presence of detergents and calcium ions. nih.gov For instance, high concentrations of Ca2+ are necessary for both the activity of soluble PLD and its adsorption to the phosphatidylcholine substrate. nih.gov

Regulation of Enzymatic Activity by this compound

While this compound is primarily a substrate, its physical properties and products of its hydrolysis can influence the activity of various enzymes. The formation of micelles or changes in membrane fluidity due to the presence of short-chain phospholipids can modulate the activity of membrane-bound enzymes.

For instance, the activation of CTP:phosphocholine (B91661) cytidylyltransferase, a key enzyme in phosphatidylcholine biosynthesis, is influenced by the lipid composition of the membrane. nih.gov While direct incubation with phosphatidylcholine did not activate the enzyme, changes in membrane phospholipid composition induced by phospholipase C treatment led to its activation and translocation to the membrane. nih.gov This suggests an indirect regulatory role for phosphatidylcholine metabolism in controlling its own synthesis.

Enzyme activity can be regulated through various mechanisms, including allosteric modulation, covalent modification, and changes in enzyme concentration. msc-mu.comfunaab.edu.ngmgcub.ac.in The products of this compound hydrolysis, such as lysophosphatidylcholine and diacylglycerol, can act as signaling molecules and allosteric regulators of other enzymes. For example, diacylglycerol is a well-known activator of protein kinase C (PKC). creative-proteomics.com

Interactive Data Table: Phospholipase Interactions with Phosphatidylcholine

| Enzyme | Substrate Specificity/Preference | Factors Influencing Activity | Products of Hydrolysis |

| Phospholipase A1 (PLA1) | Prefers other phospholipids like phosphatidic acid and phosphatidylethanolamine over phosphatidylcholine. nih.gov | Headgroup of the phospholipid. nih.gov | 2-Acyl-lysophosphatidylcholine and Fatty Acid. mdpi.comnih.gov |

| Phospholipase A2 (PLA2) | Hydrolyzes the sn-2 acyl chain. nih.gov | Physical state of the substrate (e.g., presence of lysophospholipids). uu.nl | 1-Acyl-lysophosphatidylcholine and Fatty Acid. nih.gov |

| Phospholipase C (PLC) | Prefers longer-chain phosphatidylcholines that form micelles. nih.gov | Acyl chain length, micelle formation. nih.gov | Diacylglycerol and Phosphocholine. nih.gov |

| Phospholipase D (PLD) | Prefers phosphatidylcholine over other phospholipids. nih.gov | Presence of detergents and Ca2+ ions. nih.gov | Phosphatidic Acid and Choline. wikipedia.org |

Interconversion Pathways in Cellular Metabolism Models

This compound is part of the broader network of phospholipid metabolism. In eukaryotic cells, the biosynthesis of phosphatidylcholine primarily occurs through the CDP-choline pathway, which involves the condensation of diacylglycerol and CDP-choline. wikipedia.org Another pathway, particularly in the liver, involves the methylation of phosphatidylethanolamine. wikipedia.org

The turnover and remodeling of phosphatidylcholine are continuous processes that contribute to maintaining membrane homeostasis and generating signaling molecules. nih.gov The acyl chains of phosphatidylcholine can be modified through deacylation-reacylation cycles involving phospholipases and acyltransferases. This allows for the incorporation of different fatty acids, thereby altering the physical properties of the membrane. nih.gov

Membrane Biophysics and Dynamic Interactions in Model Systems

Self-Assembly Properties and Micelle Formation

Due to its relatively large headgroup and short acyl chains, DOPC exhibits a cone-like molecular shape, which favors the formation of micelles in aqueous solutions rather than bilayers. This property makes it a valuable tool for studying lipid self-assembly and for applications requiring the solubilization of hydrophobic molecules.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which DOPC monomers begin to aggregate and form micelles. The CMC is influenced by environmental factors such as temperature and the presence of other molecules. For DOPC, the CMC has been determined to be approximately 0.25 mM at 27°C. lipidmaps.org In another study, the CMC was reported as 0.27 mM. avantiresearch.com These values indicate that at concentrations above this threshold, DOPC molecules will predominantly exist as micelles.

Table 1: Critical Micelle Concentration (CMC) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (B96630).

DOPC micelles are dynamic structures, constantly exchanging monomers with the surrounding aqueous environment. The structure of these micelles is typically spherical, with the hydrophobic octanoyl chains forming the core and the hydrophilic phosphocholine (B91661) headgroups exposed to the water. The size and aggregation number (the number of monomers per micelle) of DOPC micelles can be influenced by factors such as concentration, temperature, and ionic strength of the solution. These characteristics are often studied using techniques like light scattering and fluorescence spectroscopy.

Integration into Lipid Bilayers and Membrane Mimics

While DOPC itself forms micelles, it can be incorporated into pre-existing lipid bilayers composed of longer-chain phospholipids (B1166683). This integration leads to significant alterations in the biophysical properties of the model membrane.

The insertion of DOPC into a lipid bilayer generally increases membrane fluidity. The short octanoyl chains of DOPC disrupt the ordered packing of longer acyl chains of the host lipids, creating more free volume within the bilayer. This disruption lowers the main phase transition temperature (Tm) of the membrane, the temperature at which the membrane transitions from a gel-like, ordered state to a fluid, disordered state. The extent of this fluidizing effect is dependent on the concentration of DOPC within the bilayer. researchgate.net

The presence of DOPC within a lipid bilayer can increase the permeability of the membrane to water and small solutes. The disruption of the lipid packing and the increased fluidity create transient defects or pores in the membrane, providing pathways for molecules to cross. This effect has been utilized in studies of membrane transport and in the development of drug delivery systems. Vesicles composed of certain phospholipids have been shown to be permeable to amino acids and various sugars. nih.gov

At higher concentrations, the integration of cone-shaped lipids like DOPC into a lipid bilayer can induce the formation of non-lamellar, transient structures. These can include micellar-like aggregates within the bilayer or the formation of hexagonal or cubic phases. These structures are of significant interest in cell biology as they are thought to be involved in dynamic membrane processes such as fusion and fission.

Lipid-Protein/Peptide Interactions within Membrane Contexts

The intricate interplay between lipids and proteins within the cell membrane is fundamental to numerous cellular processes. The specific lipid composition of the bilayer can profoundly influence the structure, dynamics, and function of both integral and peripheral membrane proteins. 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a zwitterionic phospholipid with two saturated 8-carbon acyl chains, is frequently employed in model membrane systems to investigate these critical interactions. Its relatively short acyl chains and defined chemical structure make it a valuable tool for biophysical studies.

Effects on Integral Membrane Protein Conformation and Dynamics

The lipid environment is a key determinant of the conformational state and dynamic behavior of integral membrane proteins. While direct, detailed studies focusing exclusively on the influence of 1,2-dioctanoyl-sn-glycero-3-phosphocholine on the conformation of specific integral membrane proteins are limited, the physical properties of DOPC bilayers themselves provide significant insights into how they might affect embedded proteins.

Table 1: Influence of Membrane Tension on DOPC Bilayer Properties

| Membrane Property | Change with Increased Tension | Implication for Integral Membrane Proteins |

| Bilayer Thickness | Decrease | Potential for hydrophobic mismatch, leading to protein tilting or conformational changes in transmembrane helices. |

| Area per Lipid | Increase | Altered lateral pressure profile, which can affect protein packing and protein-protein interactions. |

| Lateral Diffusion | Increase | Increased protein mobility within the membrane, potentially affecting the formation of protein complexes. |

Modulation of Peripheral Protein Binding and Activity

The association of peripheral proteins with membranes is a crucial step in many signaling pathways and cellular events. The lipid composition of the membrane, including the presence of 1,2-dioctanoyl-sn-glycero-3-phosphocholine, can significantly modulate this binding and the subsequent activity of the protein.

A notable example is the interaction of the peripheral protein cytochrome c with mixed lipid bilayers. Studies using membranes composed of dioleoyl phosphatidylglycerol (DOPG) and DOPC have demonstrated that the binding of cytochrome c is highly dependent on the lipid composition and ionic strength. In these mixed bilayers, DOPG and DOPC are considered to mix almost ideally in the absence of the protein. nih.gov The binding of cytochrome c, which is driven by electrostatic interactions with the anionic DOPG, can be modulated by the presence of the zwitterionic DOPC, which acts as a neutral diluent on the membrane surface. nih.gov The relative association constant (Kr) of DOPG to DOPC for cytochrome c binding has been determined, providing a quantitative measure of the lipid selectivity of the protein. nih.gov

Another area where diacyl-glycerol lipids play a role is in the activation of protein kinase C (PKC). While not directly 1,2-dioctanoyl-sn-glycero-3-phosphocholine, the related molecule 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) is a known activator of PKC. Studies have shown that diC8 can induce significant changes in neuronal growth cone morphology and actin dynamics through the activation of PKC. nih.gov This points to the broader principle that the generation of specific lipid second messengers within a membrane context, which can be influenced by the background lipid composition (such as DOPC), is a key mechanism for regulating peripheral protein activity.

Table 2: Modulation of Peripheral Protein Interactions by DOPC-Containing Membranes

| Peripheral Protein | Interacting System | Observed Effect of DOPC | Research Finding |

| Cytochrome c | Mixed DOPG/DOPC bilayers | Acts as a surface diluent, modulating the electrostatic binding of the protein to the anionic lipid. | The relative association constant (Kr) of DOPG to DOPC for cytochrome c binding was determined to be in the range of 3.3-4.8. nih.gov |

| Cytochrome c | DOPC-containing membranes | Participates in the overall lipid environment that can influence the peroxidase activity of cytochrome c. | The effectiveness of dioleoyl phospholipids in inducing protein-derived radicals was found to be in the order DOPA > TOCL > DOPS > DOPC. nih.gov |

| Protein Kinase C (PKC) | Neuronal cells (indirect relevance) | While not directly studied with DOPC, the related diacylglycerol (diC8) activates PKC, a process occurring at the membrane. | 1,2-dioctanoyl-sn-glycerol (diC8) induces PKC-dependent changes in growth cone morphology and F-actin distribution. nih.gov |

Roles in Cellular and Molecular Signaling Pathways Mechanistic Studies

Contribution as a Precursor to Signaling Lipids (e.g., Lysophosphatidylcholine (B164491), Diacylglycerol)

1,2-Octanoylphosphatidylcholine (B48101), as a member of the phosphatidylcholine (PC) family, is not merely a structural component of cell membranes but also a key substrate for the generation of potent second messengers. ontosight.ai The enzymatic modification of its structure gives rise to signaling lipids that play pivotal roles in a multitude of cellular processes.

The hydrolysis of phosphatidylcholine is a significant pathway for producing critical signaling molecules. Two major enzymatic routes are responsible for this conversion:

Formation of Lysophosphatidylcholine (LPC): The enzyme phospholipase A2 (PLA2) acts on phosphatidylcholine to remove one of the fatty acid chains. wikipedia.org This reaction yields lysophosphatidylcholine, a bioactive lipid with its own distinct signaling functions. wikipedia.org LPCs are typically present at low levels in cell membranes and blood plasma and are rapidly metabolized, suggesting a role in transient signaling events. wikipedia.org

Formation of Diacylglycerol (DAG): In response to various cellular agonists, phosphatidylcholine can be hydrolyzed by a specific phospholipase C (PLC). nih.gov This enzymatic cleavage breaks the bond between the glycerol (B35011) backbone and the phosphate (B84403) group, releasing the phosphocholine (B91661) headgroup and generating diacylglycerol (DAG). nih.gov Research in multiple cell types has demonstrated that stimuli such as tumor-promoting phorbol (B1677699) esters and platelet-derived growth factor can rapidly activate the hydrolysis of PC to form DAG. nih.gov This pathway for DAG production is distinct from the classic hydrolysis of phosphoinositides. nih.gov

The generation of these lipid messengers from the seemingly inert pool of phosphatidylcholine highlights its dynamic role in cellular signaling, allowing the cell to rapidly respond to external and internal cues.

Modulation of Intracellular Signal Transduction Cascades

The signaling lipids derived from this compound, namely diacylglycerol (DAG) and lysophosphatidylcholine (LPC), are instrumental in modulating a variety of intracellular signal transduction cascades.

The production of DAG from phosphatidylcholine is a crucial event for the activation of Protein Kinase C (PKC), a family of enzymes central to regulating cell growth, differentiation, and apoptosis. nih.gov Studies have shown that agonists that directly or indirectly stimulate PKC can trigger the degradation of phosphatidylcholine by phospholipase C. nih.gov The resulting increase in intracellular DAG levels facilitates the translocation of PKC to the cell membrane, a key step in its activation. scbt.com This mechanism represents a significant signal amplification pathway in response to extracellular stimuli. nih.gov

In contrast to the activating role of DAG, its precursor LPC can function as a negative regulator in certain pathways. Specifically, LPC has been shown to inhibit the de novo synthesis of phosphatidylcholine via the CDP-choline pathway. nih.gov Mechanistic studies revealed that LPC targets and inhibits the enzyme CTP:phosphocholine cytidylyltransferase (CT), which is a rate-limiting step in this biosynthetic pathway. nih.gov This inhibitory action points to a feedback mechanism where an accumulation of LPC can downregulate the production of new phosphatidylcholine. nih.gov

Furthermore, the other product of PLC-mediated hydrolysis, choline (B1196258), has been identified as an intracellular messenger itself. Choline can link extracellular stimuli to calcium (Ca²⁺) signals by acting as an endogenous agonist for Sigma-1 receptors, which in turn potentiate Ca²⁺ release from the endoplasmic reticulum via inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors. nih.gov

Interplay with Lipid-Binding Protein Domains

Many signaling proteins utilize specialized lipid-binding domains, such as the C2 domain, to dock onto cellular membranes. nih.gov These domains are found in proteins involved in membrane trafficking and signal transduction. nih.gov While some C2 domains show high specificity for negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) or phosphoinositides, their binding is often influenced by the broader lipid composition of the membrane, including the abundance of phosphatidylcholine. nih.gov

For instance, studies on the protein otoferlin, which contains six C2 domains, show that these domains bind calcium and lipids, facilitating membrane interactions. nih.gov The C2F domain of otoferlin binds to liposomes containing phosphatidylserine in a calcium-independent manner, and its interaction is influenced by the presence of other lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). nih.gov Synthetic lipids like this compound are frequently used to create model membranes or liposomes for such biophysical studies, allowing researchers to probe the specific lipid requirements for protein binding and function. ontosight.aimedchemexpress.com

The physical properties of this compound, such as its acyl chain length and saturation, contribute to the fluidity and packing of the membrane, which indirectly affects the conformation and function of membrane-embedded proteins and the binding affinity of peripheral signaling proteins. ontosight.ai Therefore, while not always a direct ligand, it is an essential facilitator of the protein-lipid interactions that drive signal transduction.

Investigating Mechanistic Contributions to Cellular Responses

The mechanistic contributions of this compound to cellular responses are primarily investigated by studying its metabolism into bioactive signaling lipids and the subsequent effects of these lipids on downstream pathways.

A key experimental approach involves using isotopically labeled precursors to trace the metabolic fate of phosphatidylcholine. For example, by pre-labeling cells with [³H]choline or [¹⁴C]oleate, researchers can track the formation of phosphocholine and diacylglycerol (DAG) following stimulation with an agonist. nih.gov Such studies have definitively shown that certain agonists induce a rapid (within 15-45 seconds) increase in intracellular phosphocholine and DAG that is derived directly from phosphatidylcholine, confirming a phospholipase C-mediated hydrolysis mechanism. nih.gov

Another powerful tool is the use of non-metabolizable lipid analogs. To investigate the inhibitory role of lysophosphatidylcholine (LPC) on phosphatidylcholine synthesis, researchers have used stable analogs like 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH₃). nih.gov These studies demonstrated that both LPC and its non-hydrolyzable counterpart inhibit CTP:phosphocholine cytidylyltransferase (CT) activity. nih.gov Kinetic analyses further revealed that the inhibition is competitive with respect to the lipid activators of CT, thereby elucidating the precise mechanism of this negative feedback regulation. nih.gov

Furthermore, this compound is extensively used in creating model membrane systems, such as liposomes and nanodiscs. ontosight.aimedchemexpress.com These controlled, synthetic environments are invaluable for reconstituting protein-lipid interactions outside the complexity of a living cell. They allow for detailed biophysical characterization of how specific lipids influence the structure and function of membrane proteins, including ion channels and receptors, and how lipid-binding domains recognize their targets. nih.gov

Through these combined in vivo and in vitro approaches, the role of this compound has been established not just as a structural block, but as a regulated source of second messengers that are integral to cellular signaling networks.

Analytical Methodologies for 1,2 Octanoylphosphatidylcholine Research

Extraction and Sample Preparation Techniques for Lipidomics

The initial and critical step in lipid analysis is the efficient extraction of lipids from the complex biological matrix, separating them from other cellular components like proteins and small molecules. ugent.be The choice of extraction method is crucial as it significantly impacts the quantitative and qualitative recovery of different lipid species. nih.govcreative-proteomics.com

Liquid-liquid extraction (LLE) is a cornerstone of lipidomics, relying on the partitioning of lipids between two immiscible liquid phases. creative-proteomics.com

Folch Method : Developed in the 1950s, the Folch method is a classic and widely used technique for total lipid extraction. ugent.beslideshare.netgerli.com It utilizes a chloroform-methanol (2:1, v/v) mixture to homogenize the tissue sample. slideshare.netgerli.com This monophasic system effectively disrupts cellular membranes and solubilizes lipids. nih.gov Subsequently, the addition of water or a saline solution induces phase separation, resulting in a lower chloroform (B151607) phase containing the lipids and an upper aqueous phase with non-lipid contaminants. ugent.beslideshare.net While highly effective for a broad range of lipids, the Folch method is solvent-intensive, requiring a large solvent-to-sample ratio. vliz.be

Bligh & Dyer Method : This method is an adaptation of the Folch procedure, developed as a more economical option for tissues with high water content, such as fish muscle. ugent.benih.govcdnsciencepub.com It uses a lower solvent-to-sample ratio compared to the Folch method. vliz.be The procedure involves homogenizing the sample with a chloroform-methanol-water mixture that initially forms a single phase. cdnsciencepub.com The subsequent addition of more chloroform and water leads to the separation into a lipid-containing chloroform layer and an aqueous methanol (B129727) layer. cdnsciencepub.com For quantitative recovery of non-polar lipids, a re-extraction of the tissue residue with chloroform is often recommended. ugent.be

Methyl-tert-butyl ether (MTBE) Method : A more recent development, the MTBE method offers several advantages for high-throughput lipidomics. nih.govnih.gov This technique involves a two-step extraction process. nih.govbio-protocol.org Initially, the sample is extracted with a methanol-MTBE mixture. nih.gov The addition of water then induces phase separation. nih.gov A key advantage of the MTBE method is that the lipid-containing organic phase is the upper layer, which simplifies its collection and reduces the risk of contamination from the lower aqueous phase and the precipitated protein pellet at the bottom. nih.govnih.govresearchgate.net Studies have shown that the MTBE method provides similar or even better recovery for most major lipid classes compared to the Folch and Bligh & Dyer methods. nih.govresearchgate.net

Interactive Data Table: Comparison of Liquid-Liquid Extraction Methods

| Feature | Folch Method | Bligh & Dyer Method | MTBE Method |

| Solvent System | Chloroform:Methanol (2:1) | Chloroform:Methanol:Water | Methanol & Methyl-tert-butyl ether (MTBE) |

| Key Principle | Homogenization in a 2:1 chloroform/methanol mixture, followed by a water wash to induce phase separation. slideshare.netgerli.com | A single-phase extraction with chloroform/methanol/water, followed by the addition of more chloroform and water to separate phases. cdnsciencepub.com | Lipids are extracted into an MTBE/methanol phase; water is then added to induce phase separation, with lipids in the upper organic layer. nih.govnih.gov |

| Primary Advantage | Considered a "gold standard" for comprehensive lipid extraction. nih.gov | Economical in solvent use, especially for high-water content tissues. ugent.bevliz.be | Faster, cleaner, and well-suited for automation; the lipid-rich organic phase is the upper layer, simplifying collection. nih.govnih.gov |

| Consideration | High solvent-to-sample ratio. vliz.be | May require re-extraction for complete recovery of non-polar lipids. ugent.be | --- |

Beyond traditional LLE, other techniques offer more targeted or miniaturized approaches to lipid extraction.

Solid-Phase Extraction (SPE) : SPE is a valuable technique for fractionating total lipid extracts into different classes, which can be particularly useful for isolating less abundant lipids or for targeted lipidomics. nih.govnih.govnih.gov The method involves passing a lipid extract through a solid sorbent (the stationary phase) that retains certain lipid classes based on their polarity. nih.govnih.gov By using a series of solvents with increasing polarity, different lipid classes can be selectively eluted. nih.gov For instance, aminopropyl-bonded silica (B1680970) columns are commonly used to separate phospholipids (B1166683) like phosphatidylcholine from neutral lipids and other phospholipid classes. nih.govnih.gov SPE can serve as an efficient and rapid alternative to preparative thin-layer chromatography for lipid class fractionation. nih.gov

Solid-Phase Microextraction (SPME) : SPME is a modern, solvent-free microextraction technique that utilizes a coated fiber to extract analytes from a sample. nih.govmdpi.com The fiber, coated with a suitable stationary phase, is exposed to the sample (either in liquid form or its headspace), and analytes partition onto the fiber. nih.govencyclopedia.pub The extracted compounds are then desorbed, typically by heat for gas chromatography or by a solvent for liquid chromatography. nih.gov While more commonly used for volatile and semi-volatile compounds, SPME has been applied to the analysis of fatty acids and their esters. nih.govmdpi.com

Interactive Data Table: Overview of SPE and Microextraction

| Technique | Principle | Primary Application for Phospholipids | Advantages |

| Solid-Phase Extraction (SPE) | Separation based on the partitioning of analytes between a solid stationary phase and a liquid mobile phase. nih.govnih.gov | Fractionation of total lipid extracts into classes (e.g., separating phosphatidylcholines from other lipids). nih.govnih.govdgfett.de | Enables targeted analysis, enrichment of low-abundance lipids, and can be faster than preparative TLC. nih.govnih.gov |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber, followed by thermal or solvent desorption. nih.govmdpi.com | Primarily for volatile and semi-volatile compounds; can be adapted for fatty acid analysis. nih.govmdpi.com | Solvent-free or low-solvent usage, suitable for small sample volumes. nih.govencyclopedia.pub |

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate the complex mixture of lipids, allowing for the identification and quantification of individual species like 1,2-octanoylphosphatidylcholine (B48101).

Liquid chromatography is a powerful and versatile tool for phospholipid analysis. The choice of stationary and mobile phases determines the separation mechanism.

Normal-Phase (NP) LC : In NP-LC, a polar stationary phase (like silica) is used with a non-polar mobile phase. This technique is effective for separating lipid classes based on the polarity of their head groups.

Reversed-Phase (RP) LC : RP-LC is the most widely used LC mode and employs a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase. researchgate.netlibretexts.org Separation is based on the hydrophobicity of the lipid molecules, primarily determined by the length and degree of unsaturation of their fatty acyl chains. researchgate.netnih.gov Longer and more saturated fatty acid chains lead to stronger retention on the column. libretexts.org RP-HPLC can effectively separate different molecular species within a single phospholipid class, such as phosphatidylcholine. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC can be considered a variant of normal-phase chromatography that uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. nih.govthermofisher.com A water-rich layer is formed on the surface of the stationary phase, and partitioning of polar analytes into this layer is the primary retention mechanism. thermofisher.com HILIC is particularly well-suited for separating lipid classes based on their head group polarity, offering a clear distinction between classes like phosphatidylcholines and sphingomyelins. nih.govwaters.com A significant advantage of HILIC is its compatibility with electrospray ionization mass spectrometry (ESI-MS) due to the volatile nature of its mobile phases. nih.gov

Interactive Data Table: Comparison of LC Techniques for Phospholipid Analysis

| LC Mode | Stationary Phase | Mobile Phase | Separation Principle | Primary Application for Phosphatidylcholines |

| Normal-Phase (NP) | Polar (e.g., Silica) | Non-polar | Based on head group polarity. | Separation of PC as a class from other phospholipid classes. |

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Methanol/Water) | Based on hydrophobicity of acyl chains (length and unsaturation). researchgate.netlibretexts.org | Separation of individual molecular species of PC. researchgate.netnih.gov |

| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Diol) | High Organic/Low Aqueous | Partitioning into a water-enriched layer on the stationary phase surface. thermofisher.com | Separation of PC as a class, with good resolution from other classes like sphingomyelin; compatible with MS. nih.govwaters.com |

Gas chromatography is a high-resolution separation technique, but it is not suitable for the direct analysis of intact phospholipids like this compound due to their low volatility. researchgate.networdpress.com However, GC is an indispensable tool for analyzing the fatty acid composition of phospholipids. researchgate.net To achieve this, the fatty acids are first cleaved from the glycerol (B35011) backbone (hydrolysis) and then converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). avantiresearch.com These FAMEs can then be separated by GC, typically using a capillary column, and detected by a flame ionization detector (FID) or mass spectrometry (MS). avantiresearch.comoslomet.no This analysis provides detailed information on the types and relative amounts of the fatty acids esterified to the phospholipid.

Thin-layer chromatography is a simple, cost-effective, and versatile technique that has been routinely used for the separation and identification of lipids for decades. springernature.comnih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. nih.gov The plate is then placed in a developing tank containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. nih.gov

TLC is highly effective for the qualitative screening of phospholipid profiles and for the preparative fractionation of lipid classes. springernature.comgerli.com For instance, different solvent systems can be used to separate major phospholipid classes like phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylserine (B164497). gerli.comavantiresearch.com One-dimensional TLC allows multiple samples to be analyzed simultaneously, while two-dimensional TLC, which involves running the plate in two different solvent systems at a 90-degree angle, offers enhanced resolution for more complex mixtures. nih.govgerli.com After separation, the lipid spots can be visualized using various reagents, such as iodine vapor, primuline (B81338) spray, or charring with cupric sulfate. gerli.com For quantitative analysis, the separated spots can be scraped from the plate and the lipid quantified by other methods, or the plate can be analyzed by densitometry. gerli.com

Mass Spectrometry (MS)-Based Profiling and Elucidation

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound (DOPC), offering unparalleled sensitivity and specificity for its identification and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of phospholipids like this compound. The gentle nature of the ESI process allows for the efficient production of intact molecular ions with minimal in-source fragmentation. When analyzed in positive ion mode, this compound readily forms protonated molecules, denoted as [M+H]⁺. It can also form adducts with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often observed depending on the sample matrix and solvent system. The high sensitivity of ESI-MS allows for the detection of low quantities of the lipid, making it suitable for analyzing biological extracts where it may be present in trace amounts.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural confirmation of this compound. researchgate.net This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of DOPC) which is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint.

For phosphatidylcholines, including this compound, the most characteristic fragmentation in positive-ion mode MS/MS is the production of a prominent ion at a mass-to-charge ratio (m/z) of 184.07. This ion corresponds to the phosphocholine (B91661) headgroup. Other significant fragments arise from the neutral loss of the fatty acyl chains. In the case of this compound, which has two identical octanoyl (8:0) chains, characteristic losses corresponding to these chains are observed. The fragmentation pattern allows for the unambiguous identification of the headgroup and the acyl chains, confirming the lipid's identity. researchgate.netchemrxiv.orgresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Identity/Origin |

|---|---|---|

| 509.6 (Calculated) | 184.07 | Phosphocholine headgroup |

| 509.6 (Calculated) | [M+H - 144.12]⁺ | Loss of one octanoyl chain (as ketene) |

| 509.6 (Calculated) | [M+H - 126.11]⁺ | Loss of one octanoic acid |

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govnih.govresearchgate.net This capability is crucial for determining the elemental composition of an analyte with high confidence. For this compound, HRMS can measure its monoisotopic mass with an accuracy in the parts-per-million (ppm) range. This level of precision allows for the unambiguous differentiation of this compound from other lipid species that may have the same nominal mass but different elemental formulas. This is particularly important in complex lipid mixtures where isobaric interferences are common. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₄₈NO₈P | researchgate.net |

| Theoretical Monoisotopic Mass ([M]) | 509.31175 u | researchgate.net |

| Theoretical Mass of Protonated Molecule ([M+H]⁺) | 510.31958 u | researchgate.net |

| Typical Mass Accuracy | < 5 ppm | nih.gov |

Targeted and Untargeted Lipidomics Strategies

Lipidomics studies, which aim to comprehensively analyze the lipid profile of a biological system, can employ either targeted or untargeted strategies to investigate this compound. nih.gov

Untargeted Lipidomics : In an untargeted approach, the goal is to detect and identify as many lipids as possible in a sample without a predefined list. nih.govnih.gov This is useful for discovery-based research to identify changes in lipid profiles under different conditions. This compound, if present, would be identified based on its accurate mass and characteristic MS/MS fragmentation pattern against spectral libraries.

Targeted Lipidomics : A targeted approach focuses on the quantitative analysis of a specific, predefined set of lipids, including this compound. nih.govnih.govfrontiersin.org This method offers higher sensitivity and quantitative accuracy. It often involves the use of stable isotope-labeled internal standards and techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This allows for precise quantification of this compound levels in various biological samples.

Mass Spectrometry Imaging for Spatial Distribution

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are commonly used for lipid imaging.

While specific studies focusing solely on the imaging of exogenously administered this compound are not abundant, the principles of MSI are directly applicable. By acquiring mass spectra at discrete locations across a tissue section, an ion image can be generated for the specific m/z of this compound. This would allow researchers to map its distribution within different anatomical regions of an organ, providing insights into its localization and potential sites of action or accumulation. The high spatial resolution of modern MSI techniques can even approach the single-cell level. chemrxiv.org

Spectroscopic and Biophysical Characterization Techniques

Beyond mass spectrometry, a variety of spectroscopic and biophysical methods are employed to study the structural and dynamic properties of this compound, particularly its behavior in aqueous solutions where it can form micelles and vesicles.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 31P NMR spectroscopy are used to determine the detailed chemical structure and conformation of this compound in solution. Chemical shifts and coupling constants provide information about the glycerol backbone, the choline (B1196258) headgroup, and the acyl chains, as well as insights into molecular aggregation and conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to study the vibrational modes of the chemical bonds within this compound. The carbonyl stretching vibration band is particularly sensitive to the local environment and hydrogen bonding, providing information on the hydration and packing of the lipid in micelles or bilayers.

Fluorescence Spectroscopy : This technique often utilizes fluorescent probes that incorporate into the hydrophobic or hydrophilic regions of this compound assemblies (e.g., vesicles or nanodiscs). Changes in the fluorescence emission of these probes can report on membrane properties such as fluidity, phase behavior, and the binding of other molecules.

Biophysical Techniques : Methods such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are used to study the formation and properties of supported lipid bilayers (SLBs) composed of this compound. nih.gov These techniques can measure parameters like bilayer thickness, lipid packing density, and the kinetics of vesicle adsorption and rupture to form the bilayer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure, dynamics, and environment of this compound molecules in various states. Both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to probe different aspects of the lipid's behavior.

Proton NMR studies on similar, longer-chain phosphatidylcholines in bilayer vesicles have provided a framework for understanding the dynamics of these molecules. For instance, measurements of spin-lattice relaxation rates (T₁) for different proton groups reveal the motional freedom within the lipid structure. In analogous systems like diphytanoyl phosphatidylcholine vesicles, the relaxation rates for methylene (B1212753) (CH₂) protons in the acyl chains are significantly influenced by temperature and the resonance frequency used. nih.gov The relaxation rates for the terminal methyl (CH₃) protons of the acyl chains are often an order of magnitude greater than those of straight-chain lipids, indicating a higher degree of motional freedom at the chain terminus. nih.gov Furthermore, ¹H NMR can be used to study the formation of vesicles from aqueous dispersions of the lipid. The appearance of distinct signals for the inner and outer choline methyl protons is a clear indicator of vesicle formation. nih.gov

¹³C NMR spectroscopy offers complementary information, particularly regarding the conformation and packing of the acyl chains. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which changes with the conformation (e.g., gauche vs. trans conformers) of the C-C bonds in the octanoyl chains. Studies on similar lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) provide reference spectral data for the various carbon atoms in the molecule, from the choline headgroup to the acyl chain termini. chemicalbook.com

A specialized application of ¹H NMR involves the determination of the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholines. This method involves the chemical removal of the acyl chains followed by derivatization of the resulting sn-glycero-3-phosphocholine (GPC) with a chiral boronic acid. The resulting diastereomers exhibit distinct chemical shifts for the choline methyl protons in the ¹H NMR spectrum, allowing for the direct integration and quantification of each enantiomer.

Table 1: Representative ¹H NMR Spin-Lattice Relaxation Rates (T₁⁻¹) for Phosphatidylcholine Analogs in Vesicles

| Proton Group | Relaxation Rate (s⁻¹) at 100 MHz | Relaxation Rate (s⁻¹) at 220 MHz |

|---|---|---|

| Acyl Chain Methylene (CH₂) | ~10 | ~7 |

| Acyl Chain Methyl (CH₃) | ~1.5 | ~1.0 |

Data is analogous from studies on diphytanoyl phosphatidylcholine and serves as an illustrative example. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the conformational order of the hydrocarbon chains and the hydration state of the polar headgroup of this compound. The technique measures the absorption of infrared radiation by specific molecular vibrations.

The most commonly analyzed vibrational modes are the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) stretching vibrations of the methylene groups in the octanoyl chains, which typically appear around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The exact frequencies of these peaks are sensitive to the conformational order of the chains. An increase in the number of gauche conformers, which corresponds to a more disordered state, results in a shift of these bands to higher wavenumbers. Conversely, a higher degree of all-trans conformation (a more ordered, gel-like state) shifts the peaks to lower wavenumbers.

FTIR studies on related phospholipids like DOPC and POPC under varying pressure and hydration levels have shown that these factors significantly influence molecular conformation. nih.gov For instance, increasing pressure can induce a transition from a liquid-crystalline phase to a more ordered gel phase, which is observable through a shift in the CH₂ stretching frequencies. nih.gov Dehydration has also been shown to increase the onset pressure for correlation field splitting, a phenomenon related to inter-chain interactions and the population of gauche conformers. nih.gov While this compound typically forms micelles rather than stable bilayers due to its short chains, FTIR can still provide information on the chain order within these aggregates.

Table 2: Typical FTIR Vibrational Frequencies for Phospholipid Acyl Chains and Their Conformational Significance

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| Symmetric CH₂ Stretch (νs(CH₂)) | 2850 - 2855 | Frequency increases with chain disorder (gauche conformers) |

| Asymmetric CH₂ Stretch (νas(CH₂)) | 2920 - 2928 | Frequency increases with chain disorder (gauche conformers) |

| C=O Stretch | ~1735 | Sensitive to hydrogen bonding at the glycerol backbone interface |

Fluorescence Spectroscopy for Membrane Probes and Interactions

Fluorescence spectroscopy, utilizing environmentally sensitive probes, is a highly effective method for studying the properties of lipid assemblies like the micelles and vesicles formed by this compound. These probes change their fluorescence characteristics (e.g., emission maximum, quantum yield, lifetime) in response to changes in the polarity, viscosity, and structure of their local environment.

Prodan (6-propionyl-2-dimethylaminonaphthalene) is a widely used polarity-sensitive probe. When incorporated into lipid assemblies, Prodan partitions into the hydrophobic-hydrophilic interface region. Its emission spectrum is highly sensitive to the local water concentration and molecular packing. Studies on a series of diacylphosphatidylcholines have demonstrated that the fluorescence emission maximum of Prodan shifts to shorter wavelengths (a blueshift) as the lipid environment becomes more ordered and less hydrated, such as during a phase transition from the liquid-crystalline (Lα) to the gel (Pβ' or Lβ') phase. mdpi.com By monitoring the Prodan fluorescence spectrum as a function of temperature, one can detect phase transitions and characterize the polarity of the lipid assembly. mdpi.com

Another approach involves using fluorescently labeled lipids, where a fluorophore is covalently attached to a lipid molecule. These can be incorporated in small amounts into this compound assemblies to study dynamic processes. For example, fluorescently labeled phosphocholines can be used in fluorescence resonance energy transfer (FRET) experiments to measure distances or to visualize the fusion of vesicles with cell membranes. mdpi.com The choice of fluorophore and its attachment point on the lipid allows for probing specific regions and interactions within the lipid aggregate. mdpi.com

Table 3: Application of Fluorescent Probes in Phosphatidylcholine Assemblies

| Fluorescent Probe | Property Measured | Principle of Measurement |

|---|---|---|

| Prodan | Polarity and Hydration | The emission maximum wavelength shifts in response to the polarity of the probe's microenvironment. mdpi.com |

| Laurdan | Membrane Fluidity/Phase State | The generalized polarization (GP) value changes with the degree of water penetration in the bilayer interface. |

| NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) | Membrane Fusion and Lipid Mixing | The fluorescence of NBD is quenched at high concentrations; dequenching occurs upon membrane fusion and lipid dilution. |

Computational Modeling and Molecular Dynamics Simulations

Computational modeling, and particularly all-atom molecular dynamics (MD) simulations, have become indispensable tools for investigating the behavior of this compound at the atomic level. These simulations provide a dynamic picture of how individual lipid molecules organize into aggregates, interact with water, and move over time.

MD simulations can model the self-assembly of this compound from a random dispersion in water into stable micellar structures. These simulations provide detailed information on micelle size, shape, and internal structure, including the conformation of the octanoyl chains and the hydration of the phosphocholine headgroups. The short acyl chains of this compound lead it to form micelles rather than extended bilayers, a process that can be explicitly observed and analyzed through simulations.

For longer-chain phosphatidylcholines that form bilayers, MD simulations have been used to study a wide range of properties that are analogous to the behavior of lipids within a micelle. These include:

Membrane Fluidity: Simulations can calculate the lateral diffusion coefficients of individual lipids and analyze the reorientational dynamics of the acyl chains, providing insights into the fluidity of the lipid assembly. nih.gov

Structural Parameters: Key structural features such as the area per lipid, bilayer or micelle thickness, and electron density profiles can be calculated and compared with experimental data. nih.gov

Headgroup and Water Dynamics: The orientation and dynamics of the phosphocholine headgroup and the behavior of hydrating water molecules at the interface can be assessed in detail. nih.gov Simulations have shown that sodium ions can penetrate into the ester region of the water/lipid interface in negatively charged bilayers. researchgate.net

Interactions: The potential of mean force (PMF) can be calculated to understand the energetics of interactions between micelles and other surfaces, such as lipid bilayers. These calculations have shown that electrostatic and van der Waals interactions govern the adhesion and behavior of micelles at different interfaces. rsc.org

These computational approaches complement experimental techniques by providing a level of spatial and temporal detail that is often difficult to achieve through experiments alone.

Table 4: Key Parameters Obtainable from Molecular Dynamics Simulations of Phospholipid Assemblies

| Parameter | Description | Significance |

|---|---|---|

| Area per Lipid (APL) | The average surface area occupied by a single lipid molecule at the interface. | Indicates the packing density of the lipids. |

| Order Parameter (S_CD) | A measure of the orientational order of the C-H bonds along the acyl chains. | Quantifies the conformational order and flexibility of the lipid tails. nih.gov |

| Lateral Diffusion Coefficient (D) | The rate at which lipids move laterally within the plane of the assembly. | A direct measure of the fluidity of the lipid assembly. nih.gov |

Applications in Advanced Biological Research Models

Utilization in Reconstituted Lipid Systems (e.g., Liposomes, Nanodiscs, Micelles)

1,2-Octanoylphosphatidylcholine (B48101), often referred to as 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (DOPC), is a synthetic phospholipid frequently employed in the creation of artificial lipid bilayers. Its shorter acyl chains confer a higher critical micelle concentration, making it more water-soluble than its long-chain counterparts. This property is particularly advantageous for forming and manipulating reconstituted lipid systems like liposomes, nanodiscs, and micelles, which serve as simplified models of cell membranes.

While direct studies detailing the specific use of this compound in inducing membrane fusion or fission are not extensively documented in publicly available research, its role in creating stable and well-defined lipid environments is crucial for such investigations. Liposomes prepared with defined lipid compositions, which can include this compound, are fundamental tools in fluorescence-based assays to monitor membrane fusion. These assays often involve the intermixing of lipids or aqueous contents of different liposome (B1194612) populations. The ability to create liposomes with specific physical properties, such as membrane fluidity and curvature stress, is critical for studying the mechanisms of viral entry, intracellular trafficking, and neurotransmitter release, all of which involve membrane fusion and fission events.

The integrity of artificial membranes and their susceptibility to permeabilization are critical areas of research, with implications for drug delivery and understanding cellular barrier functions. Parallel Artificial Membrane Permeability Assays (PAMPA) are widely used to assess the passive permeability of drug candidates. In these assays, a solution of a lipid, such as a phosphatidylcholine, in an organic solvent is used to create a membrane barrier. While various phosphatidylcholines are used, the choice of lipid composition can significantly impact the permeability of different compounds. Studies have shown that the permeability of solutes across these artificial membranes is sensitive to the lipid composition, which can influence membrane fluidity and ion-pair interactions. For instance, compound permeability is generally lower across membranes composed of phosphatidylcholines compared to those with phosphatidylethanolamines or phosphatidylserines, which is attributed to the relatively higher rigidity of phosphatidylcholine membranes researchgate.netnih.gov.

Cell Culture Model Investigations (e.g., permeabilization studies, enzyme activity in cell lysates)

The application of this compound in cell culture models allows for the investigation of its effects on cellular membranes and enzyme activities in a more physiologically relevant context. While specific studies focusing solely on the permeabilizing effects of exogenous this compound on cultured cells are not prominent, the broader class of lysophosphatidylcholines (LPCs), which share structural similarities, are known to have membrane-perturbing effects.

In the context of enzyme activity, cell lysates provide a source of cellular enzymes in a near-native environment. Short-chain phospholipids (B1166683) like 1,2-dioctanoyl-sn-glycero-3-phosphocholine can be utilized as substrates to measure the activity of specific enzymes within these lysates. For example, the activity of phospholipase D (PLD) in cell lysates can be assayed using short-chain phosphatidylcholine substrates.

Use in In Vitro Enzymatic Assay Development

This compound and its derivatives are valuable reagents in the development of in vitro enzymatic assays, primarily serving as substrates for various lipid-metabolizing enzymes.

One significant application is in assays for Phospholipase D (PLD) . Research has shown that short-chain phosphatidylcholines are superior substrates for assaying mammalian PLD activity compared to their long-chain counterparts. Specifically, didecanoyl phosphatidylcholine (a close structural relative to dioctanoylphosphatidylcholine) has been demonstrated to significantly increase the detection limit of PLD activity in membranes from various tissues, including human neutrophils and placenta, as well as in pig brain. This enhanced sensitivity allows for the detection of PLD activity that is stimulated by factors like GTPγS and ADP-ribosylation factor (Arf) without the need for additional cofactors like phosphatidylinositol 4,5-bisphosphate nih.govnih.gov. A common method for assaying PLD activity involves the enzymatic hydrolysis of phosphatidylcholine to generate choline (B1196258), which is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to generate a fluorescent product, allowing for continuous monitoring of the enzyme activity windows.net.

Another important enzyme class for which dioctanoyl-containing lipids are relevant is Protein Kinase C (PKC) . While 1,2-dioctanoyl-sn-glycerol (B43705), a product of phospholipase C activity on phosphatidylinositol, is a known activator of PKC, studies have investigated the affinity of different PKC isoforms for this lipid. Research has indicated that PKC alpha (PKCα) exhibits a reduced affinity for 1,2-dioctanoyl-sn-glycerol compared to other PKC isoforms. In enzyme activity assays, 1,2-dioctanoyl-sn-glycerol was found to be a much poorer activator of PKCα from COS 7 cells when compared to the broader mix of isoforms present in rat midbrain nih.gov. This differential activation is crucial for developing isoform-specific assays and for understanding the specific roles of different PKC isoforms in cellular signaling. PKC activity assays often measure the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate, and the activation of this process by lipid second messengers like diacylglycerols is a key aspect of the assay merckmillipore.comthermofisher.com.

The following table summarizes the key enzymes and their interactions with this compound or its close derivatives in the context of in vitro assays:

| Enzyme | Role of this compound or Derivative | Key Findings |

| Phospholipase D (PLD) | Substrate (as short-chain phosphatidylcholine) | Short-chain phosphatidylcholines significantly enhance the sensitivity of PLD activity detection. |

| Protein Kinase C α (PKCα) | Activator (as 1,2-dioctanoyl-sn-glycerol) | Exhibits lower affinity and is a poorer activator for PKCα compared to other isoforms. |

Mechanistic Studies in Non-Human Animal Models (focus on fundamental biological processes)

The use of this compound in non-human animal models for mechanistic studies of fundamental biological processes is not well-documented in publicly available research. Studies in animal models often focus on the effects of dietary fats and the in vivo metabolism of more common, long-chain phospholipids. Diet-induced obesity models in rodents, for instance, typically utilize high-fat diets with varying compositions of long-chain fatty acids to study metabolic diseases nih.gov. While the fundamental processes of lipid metabolism and membrane biology are conserved, the specific application of short-chain phospholipids like this compound as a primary tool for investigating these processes in vivo appears to be limited. Further research may be necessary to explore the potential of this compound in animal models to probe specific aspects of lipid signaling and membrane dynamics in a whole-organism context.

Emerging Research Avenues and Future Perspectives

Integration with Multi-Omics Data for Holistic System Understanding

A comprehensive understanding of the functional significance of 1,2-octanoylphosphatidylcholine (B48101) requires looking beyond the single molecule to its interactions within the complex cellular environment. The integration of lipidomics with other multi-omics disciplines—such as genomics, transcriptomics, and proteomics—offers a powerful strategy for building a holistic view of its systemic role. This approach allows researchers to connect changes in the abundance of this specific lipid with broader alterations in gene expression, protein levels, and metabolic pathways.

For instance, by correlating fluctuations in this compound levels with proteomic data, researchers can identify proteins whose expression or activity is influenced by this lipid, potentially uncovering novel regulatory networks. Similarly, integrating lipidomic profiles with transcriptomic data can reveal gene expression patterns associated with the synthesis, degradation, or transport of this compound, providing insights into its metabolic regulation. Meta-dimensional analysis, which combines various data types into a simultaneous matrix, provides greater statistical power to uncover these complex relationships. researchgate.net Although specific multi-omics studies centered on this compound are still emerging, the methodologies are well-established in other areas, such as plant biology and cardiac disease research, demonstrating the potential of this approach to establish predictive networks that define molecular interactions. dntb.gov.uanih.gov

Development of Advanced Analytical Platforms for Enhanced Resolution

The accurate identification and quantification of specific lipid species like this compound from complex biological samples is a significant analytical challenge. Progress in this area is driven by the continuous development of advanced analytical platforms that offer enhanced resolution, sensitivity, and structural detail.

High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique. researchgate.netnih.gov This method allows for the separation of lipid species from a mixture and their subsequent identification based on mass-to-charge ratio and fragmentation patterns. researchgate.net High-resolution mass spectrometry (HR-MS) platforms, such as Orbitrap and quadrupole-time-of-flight (QTOF) instruments, provide high mass accuracy, which is crucial for determining the precise elemental composition and distinguishing between lipid species with very similar masses. researchgate.net For instance, tandem MS approaches can identify the specific fatty acyl chains esterified to the glycerol (B35011) backbone, moving beyond simple sum-composition analysis (e.g., PC 32:1) to detailed molecular species identification. researchgate.net Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, including the determination of double bond positions within fatty acid chains. researchgate.net

Comparison of Advanced Analytical Platforms for Lipid Analysis

| Platform | Primary Application | Key Advantages | Limitations |

|---|---|---|---|

| HPLC-MS/MS | Separation and quantification of lipid species from complex mixtures. | High sensitivity and specificity; allows for isomer separation. researchgate.netnih.gov | Requires chromatographic separation, increasing analysis time. |

| High-Resolution MS (e.g., Orbitrap, QTOF) | Accurate mass determination and structural elucidation. | Provides high mass accuracy for confident formula assignment; enables detailed fragmentation analysis (MSn). researchgate.net | Higher instrument cost; may not separate isomers without chromatography. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization of purified lipids. | Non-destructive; provides definitive structural information, including stereochemistry and bond positions. researchgate.net | Relatively low sensitivity compared to MS; requires larger sample amounts. |

Unraveling Novel Mechanistic Roles in Cellular Physiology

This compound is widely utilized as a synthetic phospholipid for creating model membranes and liposomes. ontosight.aiscience.gov Its defined chemical structure and amphipathic nature allow it to form stable bilayers that mimic natural cell membranes, making it an invaluable tool for studying membrane properties like fluidity, permeability, and the dynamics of lipid-protein interactions. ontosight.ai These model systems provide a simplified and controlled environment to investigate the physical properties of lipid domains and the behavior of membrane-associated proteins. nih.gov